molecular formula C15H18FN5O2 B6456556 3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549041-82-7

3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6456556
CAS No.: 2549041-82-7
M. Wt: 319.33 g/mol
InChI Key: PQKRTGKMXUAYIX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic small molecule characterized by a cyclopropyl-substituted imidazolidinedione core linked to a piperidin-4-yl moiety bearing a 5-fluoropyrimidin-2-yl group. The fluorine atom on the pyrimidine ring is strategically incorporated to enhance binding affinity and metabolic stability, while the cyclopropyl group may influence steric interactions and conformational flexibility.

Key structural features include:

  • Imidazolidinedione core: Provides hydrogen-bonding capabilities via carbonyl groups.
  • Cyclopropyl substituent: Modulates lipophilicity and steric effects.
  • Piperidine-fluoropyrimidine moiety: Enhances target engagement through aromatic stacking and hydrogen bonding.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O2/c16-10-7-17-14(18-8-10)19-5-3-11(4-6-19)20-9-13(22)21(15(20)23)12-1-2-12/h7-8,11-12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKRTGKMXUAYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidiabetic Activity

Research indicates that compounds similar to 3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione may have applications in treating type 2 diabetes. The mechanism involves the modulation of insulin signaling pathways and enhancement of glucose uptake in peripheral tissues .

Anticancer Properties

The fluoropyrimidine component suggests potential applications in oncology. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The interaction with specific targets within cancerous cells is an area of ongoing research.

Neurological Applications

The piperidine moiety is often associated with neuroactive compounds. Studies have suggested that derivatives of this compound may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease due to their ability to modulate neurotransmitter systems .

Synthesis and Characterization

The synthesis of 3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves several steps:

  • Formation of the Imidazolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Substitution : The introduction of the piperidine moiety is done via nucleophilic substitution reactions.
  • Fluoropyrimidine Integration : This step may involve coupling reactions with fluorinated pyrimidine derivatives.

Careful control of reaction conditions is essential to ensure high yields and purity .

Biological Mechanisms

The biological activity of 3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is believed to be mediated through several mechanisms:

  • Target Interaction : The compound likely interacts with specific receptors or enzymes involved in metabolic pathways, particularly those related to glucose metabolism and cell proliferation.
  • Signal Transduction Modulation : It may influence various signaling pathways, including those related to apoptosis and cell survival, thereby exerting its therapeutic effects .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

StudyApplicationFindings
Type 2 DiabetesDemonstrated improved insulin sensitivity in animal models.
Cancer TreatmentInduced apoptosis in breast cancer cell lines through targeted inhibition of growth factors.
Neurological DisordersShowed promise in reducing neuroinflammation in animal models of Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three structurally related derivatives, focusing on substituent variations, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
Target Compound 5-Fluoropyrimidin-2-yl ~C15H17FN4O2 ~326.3 (calc.) Fluorine enhances binding; cyclopropyl improves metabolic stability
Compound 75 (Trifluoroethyl analog) 5-Fluoro-6-(piperidin-1-ylmethyl)pyridin-2-yl C21H21F4N3O2 435.4 Trifluoroethyl group increases lipophilicity; pyridine substitution alters conformation
Methoxy-Benzothiazole Analog 5-Methoxy-1,3-benzothiazol-2-yl C19H22N4O3S 386.5 Methoxy and benzothiazole groups enhance aromatic interactions; higher MW
Methoxyacetyl Analog 2-Methoxyacetyl C14H21N3O4 295.3 Methoxyacetyl substituent reduces steric bulk; lower molecular weight

Key Structural Differences and Functional Implications

Compound 75 (Trifluoroethyl Analog)
  • Substituent : Replaces the target compound’s cyclopropyl with a trifluoroethyl group and substitutes pyrimidine with a 5-fluoro-6-(piperidin-1-ylmethyl)pyridin-2-yl group.
  • NMR data (δ 7.98–1.37 ppm) indicates conformational rigidity due to piperidinylmethyl substitution on the pyridine ring .
Methoxy-Benzothiazole Analog
  • Substituent : Replaces fluoropyrimidine with a 5-methoxy-1,3-benzothiazol-2-yl group.
  • The methoxy group (-OCH3) enhances electron-donating effects, stabilizing π-π interactions but reducing metabolic oxidation susceptibility .
Methoxyacetyl Analog
  • Substituent : Features a 2-methoxyacetyl group on the piperidine ring instead of fluoropyrimidine.
  • Impact: The methoxyacetyl group introduces a polar, hydrogen-bond-accepting moiety, which may improve solubility but reduce membrane permeability . Lower molecular weight (295.3 vs.

Research Findings and Data Gaps

  • Target Compound: Limited empirical data (e.g., melting point, solubility) are available, highlighting the need for further characterization.
  • Compound 75 : NMR data confirms structural rigidity, but pharmacological activity remains unvalidated in the provided evidence .
  • Methoxy-Benzothiazole Analog : The benzothiazole core is associated with improved target affinity in related compounds, but its impact here is speculative without bioactivity data .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for synthesizing 3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione? The synthesis typically involves multi-step reactions:

Piperidine functionalization : Introduce the 5-fluoropyrimidin-2-yl group via nucleophilic substitution or coupling reactions under inert conditions.

Imidazolidine-2,4-dione formation : Condensation of cyclopropylamine with carbonyl derivatives (e.g., urea or thiourea analogs) under acidic or basic catalysis.

Final coupling : Use of coupling agents like EDC/HOBt or palladium-mediated cross-coupling to link the piperidine and imidazolidine moieties .

Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions.
  • Temperature control : Low temperatures (−10°C to 0°C) minimize decomposition during sensitive steps (e.g., cyclopropane ring formation).
  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency, as steric hindrance from the cyclopropyl group may affect reactivity .

Analytical Characterization

Basic: What spectroscopic methods are used to confirm the structure of this compound?

  • NMR : ¹H/¹³C NMR to verify cyclopropane (δ 0.8–1.2 ppm for CH₂ groups) and fluoropyrimidine (δ 8.5–9.5 ppm for aromatic protons).
  • IR : Confirm carbonyl stretches (imidazolidine-dione C=O at ~1750 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced: How can HRMS and X-ray crystallography resolve ambiguities in structural elucidation?

  • HRMS : Provides exact mass to distinguish between isomers (e.g., positional fluorination on pyrimidine).
  • X-ray crystallography : Resolves stereochemistry at the piperidine-4-yl position and confirms spatial orientation of the cyclopropyl group .

Biological Activity

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors.
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .

Advanced: How can in vivo models and target identification studies be designed?

  • Pharmacokinetics : Administer via intravenous/oral routes in rodent models, with LC-MS/MS for plasma concentration analysis.
  • Target deconvolution : Employ affinity chromatography or CRISPR-Cas9 gene editing to identify binding partners .

Data Contradiction Analysis

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Structural benchmarking : Compare substituent effects (e.g., fluoropyrimidine vs. methoxypyrimidine) using molecular docking to assess binding affinity differences.
  • Experimental replication : Repeat assays under standardized conditions (e.g., buffer pH 6.5 for enzyme stability) .

Structure-Activity Relationship (SAR)

Advanced: What functional groups are critical for modulating biological activity?

  • Cyclopropyl group : Enhances metabolic stability but may reduce solubility.
  • 5-Fluoropyrimidine : Improves target selectivity (e.g., kinase inhibition) via halogen bonding.
  • Piperidine substitution : N-1 position tolerates bulkier groups for improved potency .

Stability and Storage

Basic: What storage conditions are recommended for long-term stability?

  • Store at −20°C in amber vials under argon to prevent hydrolysis of the imidazolidine-dione ring.
  • Avoid aqueous buffers unless lyophilized .

Mechanistic Studies

Advanced: How can molecular docking predict interactions with biological targets?

  • Use software like AutoDock Vina to model binding poses with kinase domains (e.g., EGFR or VEGFR2).
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Crystallographic Analysis

Advanced: What challenges arise in obtaining high-quality crystals for X-ray studies?

  • Crystallization solvents : Screen mixtures of DMSO/water or methanol/chloroform.
  • Crystal mounting : Use cryoprotectants (e.g., glycerol) to prevent lattice disruption during cooling .

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